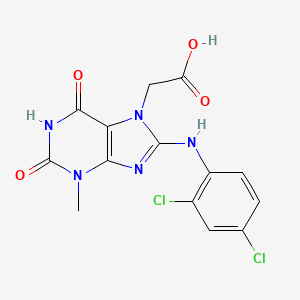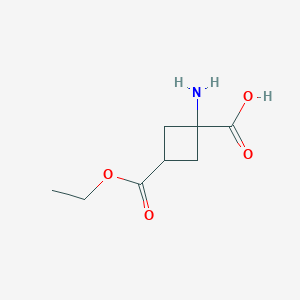![molecular formula C18H28N2O4 B2381459 N-[acetamido-(4-hexoxy-3-methoxyphenyl)methyl]acetamide CAS No. 618862-39-8](/img/structure/B2381459.png)
N-[acetamido-(4-hexoxy-3-methoxyphenyl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[acetamido-(4-hexoxy-3-methoxyphenyl)methyl]acetamide, commonly known as HMA, is a synthetic compound that has been extensively researched for its potential applications in various fields of science. This compound belongs to the class of amides and is structurally similar to the well-known drug, acetaminophen. HMA has been shown to exhibit interesting biochemical and physiological effects, which make it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of HMA is not well understood. However, it is believed to exert its effects through the inhibition of certain enzymes and pathways involved in cancer cell growth and survival. HMA has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. This inhibition leads to the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
HMA has been shown to exhibit interesting biochemical and physiological effects. This compound has been shown to exhibit potent antioxidant activity, which makes it a promising candidate for the treatment of oxidative stress-related diseases. HMA has also been shown to exhibit anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using HMA in lab experiments is its high purity and high yield. The synthesis of HMA has been optimized to yield high purity and high yield of the final product. This makes it easier to conduct experiments and obtain reliable results.
However, one of the limitations of using HMA in lab experiments is its relatively high cost. The synthesis of HMA involves the use of expensive reagents and equipment, which makes it a costly compound to produce.
Orientations Futures
There are several future directions for research on HMA. One of the major areas of research is in the field of cancer treatment. Further studies are needed to elucidate the mechanism of action of HMA and to optimize its anticancer activity. Other areas of research include the potential applications of HMA in the treatment of neurodegenerative diseases and oxidative stress-related diseases. Further studies are also needed to investigate the safety and toxicity of HMA in animal models and humans.
Méthodes De Synthèse
HMA can be synthesized using a multi-step reaction sequence starting from commercially available starting materials. The synthesis involves the reaction of 4-hexoxy-3-methoxybenzaldehyde with methylamine and acetic anhydride to yield N-[4-(hexoxy-3-methoxy)benzyl]acetamide. This intermediate is then reacted with acetic anhydride and ammonium acetate to yield HMA. The synthesis of HMA has been optimized to yield high purity and high yield of the final product.
Applications De Recherche Scientifique
HMA has been extensively studied for its potential applications in various fields of science. One of the major areas of research is in the field of cancer treatment. HMA has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which make it a promising candidate for further research.
Another area of research is in the field of neuroscience. HMA has been shown to exhibit neuroprotective effects against oxidative stress-induced neuronal damage. This compound has been shown to protect neurons against cell death and improve cognitive function in animal models of neurodegenerative diseases.
Propriétés
IUPAC Name |
N-[acetamido-(4-hexoxy-3-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c1-5-6-7-8-11-24-16-10-9-15(12-17(16)23-4)18(19-13(2)21)20-14(3)22/h9-10,12,18H,5-8,11H2,1-4H3,(H,19,21)(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVYBAYVSSXCRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)C(NC(=O)C)NC(=O)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[acetamido-(4-hexoxy-3-methoxyphenyl)methyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[(1R,2R)-2-(1-Methylpyrazol-4-yl)cyclopropyl]methyl]cyclopropanamine](/img/structure/B2381377.png)
![3-cyclopentyl-7-(cyclopropylamino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2381379.png)
![2-((5-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B2381380.png)

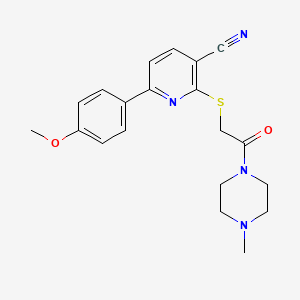
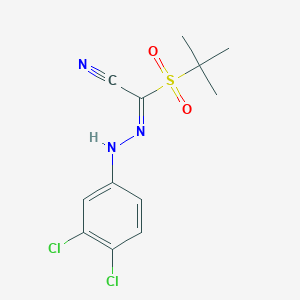
![N-(3-chlorophenyl)-2-{4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2381387.png)
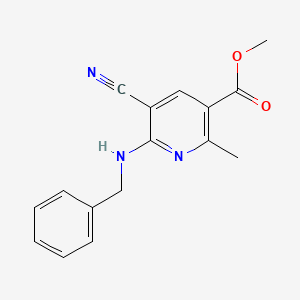
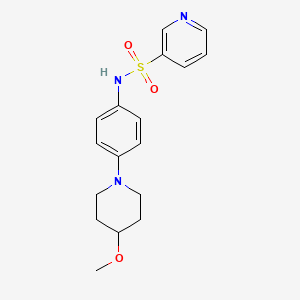

![tert-Butyl 2-(6-bromo-5-methyl-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)-2-methylpropanoate](/img/structure/B2381394.png)
